molecular formula C24H21F2N5O2 B14124135 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

Cat. No.: B14124135
M. Wt: 449.5 g/mol
InChI Key: GXCVEAVGJPJNRX-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system comprising fused pyrazole, triazole, and pyrazine rings. Key structural features include:

  • 9-(4-Butoxyphenyl) substituent: A lipophilic alkoxy group that enhances membrane permeability and metabolic stability .
  • 2-(3,5-Difluorobenzyl) group: Fluorine atoms improve binding affinity and selectivity via electronic effects and reduced metabolic degradation .
  • Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one core: A rigid scaffold that mimics purine bases, making it suitable for targeting adenosine receptors (ARs) or kinases .

Properties

Molecular Formula

C24H21F2N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

11-(4-butoxyphenyl)-4-[(3,5-difluorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one

InChI

InChI=1S/C24H21F2N5O2/c1-2-3-10-33-20-6-4-17(5-7-20)21-14-22-23-28-31(15-16-11-18(25)13-19(26)12-16)24(32)29(23)8-9-30(22)27-21/h4-9,11-14H,2-3,10,15H2,1H3

InChI Key

GXCVEAVGJPJNRX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC(=CC(=C5)F)F)C3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of 4-butoxyphenylhydrazine with 3,5-difluorobenzyl bromide to form the corresponding hydrazone. This intermediate is then cyclized with appropriate reagents to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

Biologically, 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has shown potential as an inhibitor of specific enzymes and receptors. It is being studied for its effects on cellular signaling pathways and its ability to modulate biological processes .

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting key cellular processes. For example, it may inhibit receptor tyrosine kinases, leading to the suppression of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Key Features Ref.
Target Compound Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one 9-(4-Butoxyphenyl), 2-(3,5-difluorobenzyl) High lipophilicity (butoxy), fluorine-enhanced selectivity
9-(4-Fluorophenyl) analog () Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one 9-(4-Fluorophenyl), 3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl Piperazinyl group enhances solubility; fluorophenyl improves receptor binding
8FB-PTP () Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine 5-amino-8-(4-fluorobenzyl), 2-(2-furyl) Furyl moiety introduces hydrogen-bonding potential; fluorobenzyl boosts CNS penetration
MK72 () Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(3,5-bis(trifluoromethyl)phenyl), 2-(4-fluorophenyl) Bis-CF3 groups increase electron-withdrawing effects; fluorophenyl enhances metabolic stability
Thione analog () Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione 9-(4-Butoxyphenyl) Thione group increases polarizability but reduces stability compared to ketone

Key Observations:

  • Fluorine vs. Chlorine : The 3,5-difluorobenzyl group in the target compound offers superior metabolic stability compared to chlorinated analogs (e.g., ’s 4-chlorophenyl derivative) due to reduced oxidative dehalogenation .
  • Core Rigidity: The tricyclic system in the target compound is more conformationally restricted than bicyclic analogs (e.g., pyrazolo[1,5-a]pyrimidinones in ), which may enhance receptor-binding specificity .

Table 2: Receptor Binding Profiles of Selected Analogs

Compound Target Receptor IC50 (nM) Selectivity Ref.
Target Compound A1/A3 Adenosine Receptors (Predicted) N/A* High (structural similarity to ’s antagonists)
Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines () A2A AR 2.3 >100-fold over A1/A3
MK85 () Kinases (unspecified) 15 Moderate
8FB-PTP () Adenosine Receptors 8.7 A2A/A3 dual affinity

*No explicit data for the target compound is available in the evidence; predictions are based on structural analogs.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Fluorine atoms in the 3,5-difluorobenzyl group reduce oxidative metabolism, contrasting with tert-butyl-containing analogs (), which are prone to hydroxylation .
  • Solubility: The rigid core may limit aqueous solubility compared to monocyclic pyrazoles (e.g., ’s derivatives) .

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